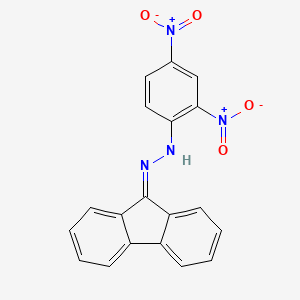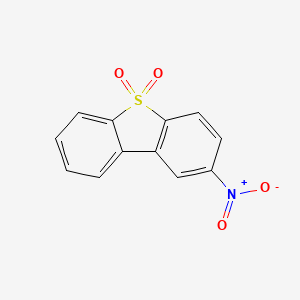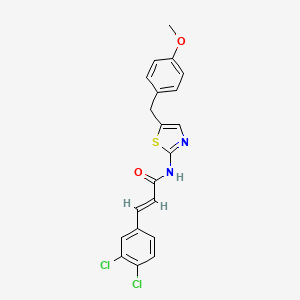
1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine is a complex organic compound that features both a dinitrophenyl group and a fluorenylidene group. These functional groups are known for their roles in various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with a fluorenone derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are essential for industrial applications.
化学反应分析
Types of Reactions
1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and fluorenone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrofluorenone derivatives, while reduction could produce diamino derivatives.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: May serve as a probe for studying enzyme activities or protein interactions.
Industry: Could be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The dinitrophenyl group can act as an electrophile, while the fluorenylidene group may participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A well-known reagent used in the detection of carbonyl compounds.
Fluorenone: A compound with applications in organic synthesis and materials science.
1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazone: A closely related compound with similar chemical properties.
Uniqueness
1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine is unique due to the combination of the dinitrophenyl and fluorenylidene groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
15884-61-4 |
|---|---|
分子式 |
C19H12N4O4 |
分子量 |
360.3 g/mol |
IUPAC 名称 |
N-(fluoren-9-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C19H12N4O4/c24-22(25)12-9-10-17(18(11-12)23(26)27)20-21-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11,20H |
InChI 键 |
PCWAZGSDAQPGRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11972120.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972132.png)


![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11972157.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11972166.png)
![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972181.png)



![13-phenyl-8-piperidin-1-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11972199.png)
![2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-(perfluoropropylthio)phenyl)acetamide](/img/structure/B11972202.png)
![(3Z)-1-(2-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11972208.png)
